3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one
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Overview
Description
3-(1-Phenylethenyl)-1,2,5-trioxaspiro[55]undecan-9-one is a spirocyclic compound characterized by a unique structural framework that includes a spiro[55]undecane core with a 1,2,5-trioxane ring and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5One common method involves the use of Robinson annelation to construct the spirocyclic framework, followed by hydrogenation to yield the desired product . The reaction conditions often include the use of palladium on carbon (Pd/C) as a catalyst and ethyl acetate as a solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one include other spirocyclic compounds with different substituents on the spiro[5.5]undecane core, such as:
- 1,3-dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
Uniqueness
The uniqueness of this compound lies in its specific combination of a spirocyclic core with a 1,2,5-trioxane ring and a phenylethenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
678967-25-4 |
---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-(1-phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one |
InChI |
InChI=1S/C16H18O4/c1-12(13-5-3-2-4-6-13)15-11-18-16(20-19-15)9-7-14(17)8-10-16/h2-6,15H,1,7-11H2 |
InChI Key |
RNCHOPIHQYTSCH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1COC2(CCC(=O)CC2)OO1)C3=CC=CC=C3 |
Origin of Product |
United States |
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